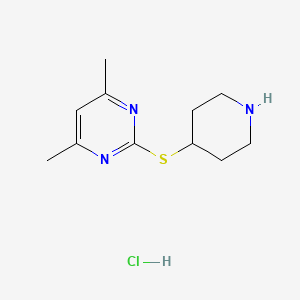
4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride
Overview
Description
“4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride” is a chemical compound with the molecular formula C11H18ClN3S . It is related to 2-Pyrimidinamine, 4,6-dimethyl-, which has the molecular formula C6H9N3 .
Molecular Structure Analysis
The molecular structure of “4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride” can be represented by the InChI code: InChI=1S/C11H17N3.2ClH/c1-8-7-9(2)14-11(13-8)10-3-5-12-6-4-10;;/h7,10,12H,3-6H2,1-2H3;2*1H . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
The molecular weight of “4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride” is 259.80 . It is a powder that should be stored at room temperature .
Scientific Research Applications
Antibacterial and Antifungal Activities
Several studies have focused on the antimicrobial properties of pyrimidine derivatives. For instance, Khan et al. (2015) found that compounds related to 4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride exhibit significant antibacterial and antifungal activities against various strains including Gram-positive and Gram-negative bacteria and pathogenic fungi (Khan et al., 2015). Dişli et al. (2013) synthesized new pyrimidine derivatives and assessed their antibacterial activities, revealing efficacy comparable to standard antibiotics (Dişli et al., 2013). Bhat et al. (2021) characterized similar compounds and found them effective in causing bacterial cell membrane rupture (Bhat et al., 2021).
Corrosion Inhibition
The application of pyrimidine derivatives in corrosion inhibition has been explored by Kaya et al. (2016), who investigated the adsorption and inhibition properties of certain piperidine derivatives on iron corrosion, using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
Synthesis and Structural Analysis
The synthesis and structural properties of pyrimidine derivatives have been a subject of study. Xu et al. (2013) discussed an efficient synthesis method for a compound closely related to 4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride, providing insights into its chemical structure and potential applications (Xu et al., 2013). Similarly, studies by Brown and Waring (1974) focused on the synthesis and piperidinolysis of simple halogenomethylpyrimidines, contributing to the understanding of pyrimidine chemistry (Brown & Waring, 1974).
Optical and Electronic Properties
Hussain et al. (2020) conducted a study exploring the electronic and nonlinear optical properties of thiopyrimidine derivatives, revealing their potential in medicine and nonlinear optics fields (Hussain et al., 2020).
Molecular Self-Assembly
Rospenk and Koll (2007) investigated the self-assembly of 2-aminopyrimidines in nonpolar solvents, including 4,6-dimethylpyrimidine derivatives. Their study sheds light on the behavior of these compounds in solution, which is relevant for various applications (Rospenk & Koll, 2007).
Safety And Hazards
The safety information for “4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .
properties
IUPAC Name |
4,6-dimethyl-2-piperidin-4-ylsulfanylpyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S.ClH/c1-8-7-9(2)14-11(13-8)15-10-3-5-12-6-4-10;/h7,10,12H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREVRXOYGKAPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-(piperidin-4-ylthio)pyrimidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole](/img/structure/B1429439.png)
![2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429441.png)
![2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one](/img/structure/B1429443.png)
![2-(pyrrolidin-3-ylthio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429445.png)
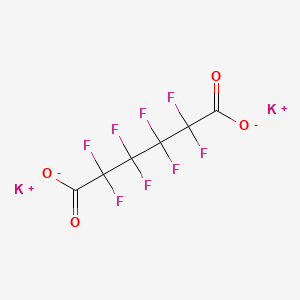
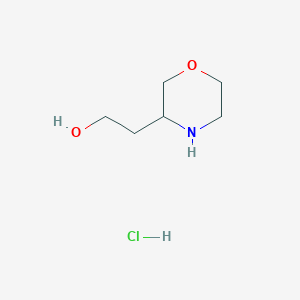

![4-[(2,2,3,3-Tetrafluoropropyl)amino]phenol](/img/structure/B1429452.png)
![4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride](/img/structure/B1429453.png)
![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1429454.png)
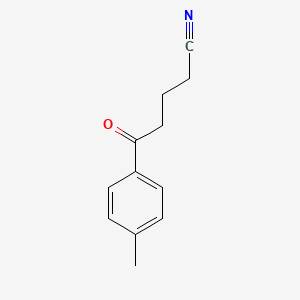
![2-{Naphtho[2,1-b]furan-2-yl}acetic acid](/img/structure/B1429456.png)
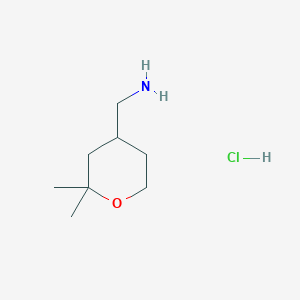
![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1429460.png)